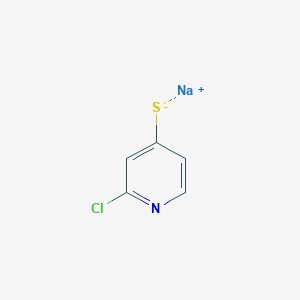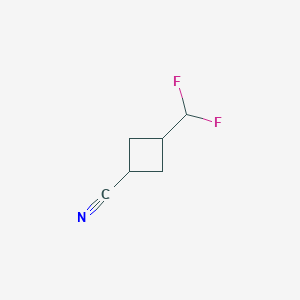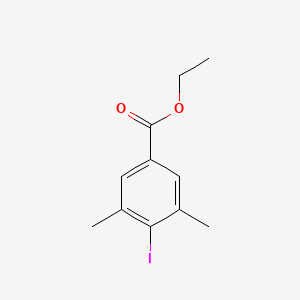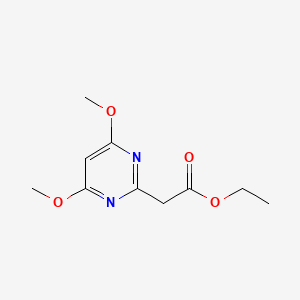
Sodium 2-chloropyridine-4-thiolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-chloropyridine-4-thiolate is an organosulfur compound with the molecular formula C₅H₃ClNNaS It is a derivative of pyridine, where the 2-position is substituted with a chlorine atom and the 4-position with a thiolate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-chloropyridine-4-thiolate typically involves the reaction of 2-chloropyridine with sodium hydrosulfide. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying .
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-chloropyridine-4-thiolate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thiolate group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding pyridine derivative.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include reduced pyridine derivatives.
Scientific Research Applications
Sodium 2-chloropyridine-4-thiolate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of Sodium 2-chloropyridine-4-thiolate involves its interaction with various molecular targets. The thiolate group can form covalent bonds with electrophilic centers in biological molecules, leading to the disruption of normal cellular functions. This compound can also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
2-Chloropyridine: Lacks the thiolate group and has different reactivity and applications.
4-Mercaptopyridine: Similar structure but without the chlorine substitution, leading to different chemical properties.
Sodium 2-pyridinethiolate: Similar thiolate group but lacks the chlorine substitution, affecting its reactivity.
Uniqueness: Its ability to undergo diverse chemical reactions and its utility in various fields make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C5H3ClNNaS |
|---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
sodium;2-chloropyridine-4-thiolate |
InChI |
InChI=1S/C5H4ClNS.Na/c6-5-3-4(8)1-2-7-5;/h1-3H,(H,7,8);/q;+1/p-1 |
InChI Key |
COCRDJHPEUUZDV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN=C(C=C1[S-])Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (1R)-1-amino-2-methyl-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13018946.png)

![Ethyl7-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B13018964.png)
![6-Chlorofuro[2,3-b]pyridine-2-carboxylicacid](/img/structure/B13018965.png)


![Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]-3-ol](/img/structure/B13018977.png)


![3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13018997.png)

![5-Bromo-2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13019002.png)
![cis-1-Benzylhexahydrocyclopenta[b]pyrrol-6(1H)-one](/img/structure/B13019010.png)

